3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde
Overview
Description
3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H9Br2FO2 . It has an average mass of 388.026 Da and a monoisotopic mass of 385.895325 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde core with bromine atoms at the 3 and 5 positions, a fluorobenzyl group at the 4 position, and an oxygen atom linking the benzaldehyde and fluorobenzyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It has a molecular weight of 388.03 . Further properties such as melting point, boiling point, and solubility would need to be determined experimentally or predicted using computational methods.Scientific Research Applications
Organic Synthesis and Chemical Reactions
- The base-catalyzed condensation of benzaldehyde with 1-methyl-4-piperidone led to the formation of dimers, which were studied through X-ray structural analysis. Such reactions highlight the potential use of substituted benzaldehydes in synthesizing complex organic structures (Lyle et al., 1973).
- Research on fluorine-substituted benzaldehydes, including the synthesis of fluoro-substituted stilbenes, demonstrates the importance of halogenated benzaldehydes in medicinal chemistry, particularly in the development of anticancer compounds (Lawrence et al., 2003).
Medicinal Chemistry and Pharmacology
- The synthesis of [18F]fluoroaromatic aldehydes for the preparation of new radiopharmaceuticals underscores the role of fluorinated benzaldehydes in nuclear medicine, offering pathways for the development of diagnostic and therapeutic agents (Lemaire et al., 1992).
Material Science
- The regioselective protection of the hydroxyl group of dihydroxy-benzaldehyde with various protecting groups indicates the utility of substituted benzaldehydes in material science, particularly in the modification and functionalization of organic molecules for specific applications (Plourde & Spaetzel, 2002).
Mechanism of Action
Target of Action
and bromodiphenyl ethers , suggesting that these could be potential targets.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
. Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of chemical compounds.
properties
IUPAC Name |
3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-1-3-11(17)4-2-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPLPWLFVXQQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223461 | |
Record name | 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
352455-49-3 | |
Record name | 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352455-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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